Furan-2,5-dicarbaldehyde

描述

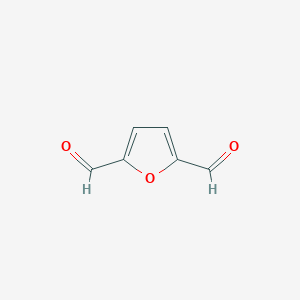

Structure

2D Structure

3D Structure

属性

IUPAC Name |

furan-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJJKVNIMAZHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231676 | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-82-5 | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2,5-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDICARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HT8N2Z72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for Furan 2,5 Dicarbaldehyde

Catalytic Routes from Biomass-derived Precursors

From 5-Hydroxymethylfurfural (B1680220) (HMF)

Oxidation of HMF to FDC

Chemocatalytic Oxidation

Gold nanoparticles (Au NPs) supported on various materials have demonstrated high catalytic activity for the aerobic oxidation of HMF. bohrium.comnih.gov In the context of oxidative esterification to produce dimethyl 2,5-furandicarboxylate (FDMC), a derivative of DFF, supported Au catalysts are particularly effective. nih.govacs.org

One study utilized gold nanoparticles supported on nanostructured gamma-alumina (γ-Al2O3) fibers for the oxidative esterification of HMF to FDMC. nih.govresearchgate.net This 3D nanocatalyst architecture facilitates the diffusion of HMF reactant molecules to the active catalytic sites and the subsequent diffusion of the FDMC product molecules out of the structure. nih.gov The catalytically active Au (111) surface is the exposed facet, with Au nanoparticle sizes averaging between 1 and 6 nm. nih.govacs.org

Under optimized conditions, this system can achieve up to 99% HMF conversion and 90% selectivity for FDMC at a mild reaction temperature of 45 °C. nih.govresearchgate.net A key finding is that increasing the gold content in the catalyst can minimize the need for a base, which is often required in such oxidation reactions. nih.gov The reaction pathway favors the oxidation of the aldehyde group on HMF first, forming the intermediate methyl 5-(hydroxymethyl)furan-2-carboxylate (HMFCE), which is then oxidized to FDMC. nih.gov The alternative intermediate, 2,5-diformylfuran (DFF), was not detected in this particular system. nih.gov

| Catalyst | Support | HMF Conversion (%) | FDMC Selectivity (%) | Temperature (°C) | Reference |

| Au NPs | γ-Al2O3 | 99 | 90 | 45 | nih.govresearchgate.net |

This table summarizes the performance of a supported gold catalyst in the oxidative esterification of HMF to FDMC.

Bimetallic gold-based catalysts have also been investigated for the aerobic oxidation of HMF, primarily targeting the production of 2,5-furandicarboxylic acid (FDCA). mdpi.com While the direct synthesis of DFF was not the primary goal, these studies provide insights into the catalytic activity of supported gold catalysts. For instance, Au-Ni and Au-Pd bimetallic nanoclusters supported on Mg-Al hydrotalcite showed improved reaction rates for HMF tandem oxidation. mdpi.com

Enzymatic Oxidation (Biocatalysis)

Biocatalysis offers a green and highly selective alternative for the oxidation of HMF to DFF. nih.govresearchgate.net Enzymes, particularly oxidases, can operate under mild conditions, often at ambient temperature and pressure, reducing energy consumption and byproduct formation. nih.gov

Galactose oxidase (GOase) and its engineered variants have emerged as powerful biocatalysts for the selective oxidation of HMF to DFF. nih.govroyalsocietypublishing.org Through coordinated reaction and enzyme engineering, GOase variants have been developed with significantly high activity towards HMF, improved oxygen binding, and excellent productivity. nih.gov

One notable variant, GOase M3-5, was found to be highly effective in the oxidation of HMF to DFF. royalsocietypublishing.org Further engineering led to the development of new variants with even better performance. By screening in a low oxygen environment, a mutation at the F290 residue (F290W) in the M3-5 variant was identified to significantly enhance oxygen binding. royalsocietypublishing.org

The best-performing mutant, M7-2A, demonstrated a biocatalyst productivity of 1500 g of DFF per gram of enzyme, achieving 96% conversion in just 6 hours on an analytical scale. royalsocietypublishing.org This variant was successfully scaled up to a 1.44 L reaction, producing DFF with a 92% isolated yield at a high HMF loading of 31.5 g/L (250 mM). royalsocietypublishing.org These results highlight the potential of GOase variants for the scalable and sustainable production of DFF from bio-based feedstocks. nih.govroyalsocietypublishing.org

| GOase Variant | HMF Conversion (%) | Reaction Time (h) | Scale | Isolated DFF Yield (%) | Reference |

| M7-2A | 96 | 6 | Analytical | - | royalsocietypublishing.org |

| M7-2A | - | - | 1.44 L | 92 | royalsocietypublishing.org |

This table showcases the efficiency of engineered Galactose Oxidase variants in the biocatalytic oxidation of HMF to DFF.

Oxidation of Alkyl Silyl (B83357) Ethers of 5-Hydroxymethyl-2-furfural

An alternative chemical strategy for synthesizing DFF involves the protection of the hydroxymethyl group of HMF as an alkyl silyl ether, followed by oxidation.

The oxidation of alkyl silyl ethers of 5-hydroxymethyl-2-furfural to Furan-2,5-dicarbaldehyde can be effectively promoted by N-bromosuccinimide (NBS) in the presence of a radical initiator, azoisobutyronitrile (AIBN). researchgate.net Research has shown that the choice of solvent plays a crucial role in the reaction's success, with good yields being obtained in solvents like 1,2-dichloromethane or dodecane. researchgate.net This method has been successfully applied to both trimethylsilyl (B98337) and tert-butyldimethylsilyl ether derivatives of HMF. researchgate.net

From other Biomass-derived Carbohydrates

While HMF is a primary platform chemical for DFF synthesis, direct conversion from other biomass-derived carbohydrates is also being explored to create more streamlined and economical processes. rsc.orggoogle.com

One patented process describes a one-pot, two-step reaction to produce DFF from a carbohydrate source, such as fructose (B13574) or other hexoses, without the need for intermediate HMF purification. google.com The process involves first heating the carbohydrate in a solvent to form HMF, followed by the addition of an oxidant and a vanadium catalyst to oxidize the HMF to DFF in the same reaction vessel. google.com

Another approach focuses on the conversion of uronic acids, like galacturonic acid, which can be derived from pectin-rich biomass. google.com The proposed pathway involves the isomerization of the uronic acid to a 5-keto-aldonic acid, followed by cyclodehydration to produce 5-formyl-2-furoic acid, an intermediate that can then be converted to DFF or its derivatives. google.com

Unconventional Catalytic Processes for Furan (B31954) Upgrading

Beyond traditional thermal catalysis, unconventional methods like photocatalysis and electrocatalysis are being investigated for the upgrading of furan-based compounds, including the synthesis of DFF. researchgate.net These methods offer potential advantages in terms of energy efficiency and selectivity. researchgate.net

Electrocatalytic oxidation, for example, is considered a clean oxidation technology. researchgate.net Research has demonstrated the electrosynthesis of DFF from 2,5-bis-dihydroxymethylfuran in an alkaline medium using a platinum electrode modified with lead adatoms, achieving an 80% yield of DFF with a 63% faradaic yield. researchgate.net While the direct electrocatalytic oxidation of HMF to DFF is still a developing area, these results indicate the promise of electrochemical methods for selective furan transformations. researchgate.net

Transfer Hydrogenation

Transfer hydrogenation is a chemical reaction where hydrogen is transferred from a donor molecule to a substrate, typically to reduce unsaturated bonds or carbonyl groups, in the presence of a catalyst. unive.itmdpi.com Common hydrogen donors include alcohols like ethanol, isopropanol, and 2-butanol, as well as formic acid. unive.itrsc.org This methodology is particularly relevant in biomass conversion.

In the context of furan derivatives, catalytic transfer hydrogenation (CTH) is prominently used for the reduction of carbonyl compounds. For instance, this compound (DFF) can be quantitatively reduced to 2,5-bis(hydroxymethyl)furan (BHMF) using formic acid as the hydrogen donor and a Ru(Ph3)3Cl2 catalyst. unive.it Similarly, HMF is often reduced to BHMF via CTH using various catalysts and hydrogen donors like isopropanol. mdpi.com The process involves the activation of the hydrogen donor by the catalyst, forming a metal hydride intermediate which then delivers the hydride to the carbonyl carbon of the substrate. mdpi.com

While transfer hydrogenation is a well-established reduction method, its application for the synthesis of DFF from HMF—a reaction that requires oxidation—is not the standard approach. The conversion of HMF to DFF necessitates the selective oxidation of a hydroxyl group, which is the opposite of a hydrogenation reaction.

Photocatalytic Processes

Photocatalytic oxidation represents a green and promising route for the synthesis of this compound (DFF) from 5-hydroxymethylfurfural (HMF). unipa.it This method utilizes semiconductor materials that, upon light irradiation, generate electron-hole pairs. These charge carriers produce reactive oxygen species (ROS) that selectively oxidize the alcohol group of HMF. acs.org The process can often be carried out in environmentally benign solvents like water and under mild conditions. unipa.itacs.org

A variety of photocatalysts have been investigated for this transformation:

Titanium Dioxide (TiO₂): Different crystalline forms of TiO₂, such as anatase, rutile, and brookite, have been used to catalyze the selective oxidation of HMF to DFF in an aqueous medium. unipa.itacs.org Studies have shown that home-prepared, predominantly amorphous TiO₂ nanoparticles can exhibit selectivities toward DFF that are more than double those of highly crystalline commercial catalysts. unipa.itacs.orgresearchgate.net

Cadmium Sulfide (CdS) based catalysts: CdS quantum dots, particularly when composited with materials like chitosan-based biochar, have been employed for the visible-light-driven oxidation of HMF, achieving high selectivity and yield. In another approach, hollow ZnS@CdS/Ni nanotubes were used for the photocatalytic oxidation of HMF, accomplishing a DFF selectivity of 99% with a 36% HMF conversion after one hour of photoreaction. sioc-journal.cn

Z-scheme Heterojunctions: To improve charge separation and catalytic activity, Z-scheme heterojunction photocatalysts have been designed. One such system, α-Fe₂O₃/Zn₀.₅Cd₀.₅S, demonstrated superior activity, resulting in a 99% selectivity for DFF with a 75% conversion of HMF in an argon atmosphere. acs.org Research indicated that the oxidation to DFF in this system is primarily associated with the generation of hydroxyl radicals (•OH). acs.org

The selectivity of the reaction can be influenced by the reaction atmosphere; for instance, in some systems, an argon atmosphere favors the formation of DFF, while an air atmosphere can lead to further oxidation to 2,5-furandicarboxylic acid (FDCA). acs.org

Electrocatalytic Processes

Electrocatalysis offers a clean and highly controllable technology for upgrading biomass-derived molecules like HMF. researchgate.net The electrocatalytic oxidation of HMF can yield valuable products, with DFF being a key intermediate in the pathway to the fully oxidized product, 2,5-furandicarboxylic acid (FDCA). nih.govresearchgate.net By carefully controlling parameters such as the electrode material and applied potential, the reaction can be stopped selectively at the DFF stage. researchgate.netrsc.org

This method is considered a green oxidation technology because it uses electricity as the driving force, potentially avoiding harsh chemical oxidants and operating under mild conditions. researchgate.netmagtech.com.cn Research has explored various electrode materials for this conversion:

Platinum-Ruthenium (PtRu) Catalysts: DFF was synthesized with 89% selectivity through the electrogenerative oxidation of HMF using a PtRu catalyst at 50°C. researchgate.net

Lead-Modified Platinum (Pb-Pt) Electrodes: The electrocatalytic oxidation of 2,5-bis-dihydroxymethylfuran on a platinum electrode modified with lead adatoms in an alkaline solution yielded 80% DFF. researchgate.net

Potential-Dependent Oxidation on Palladium (Pd): The oxidation pathway of HMF on a Pd/C catalyst is highly dependent on the applied potential. At lower potentials, the pathway leading to DFF is favored. mdpi.com

The choice of catalyst is crucial, as different metals exhibit unique properties for the competitive oxidation of the alcohol and aldehyde groups in HMF. rsc.org While some catalysts are highly active for aldehyde oxidation, others can be tuned to favor the initial alcohol oxidation required for DFF formation. rsc.org

Sustainable Synthesis Approaches and Green Chemistry Metrics

The development of sustainable processes for producing high-value chemicals like DFF from biomass is a central goal of green chemistry. mdpi.comfrontiersin.org The conversion of carbohydrates to DFF involves key steps including the dehydration of sugars to HMF and the subsequent selective oxidation of HMF. mdpi.com Traditional oxidation methods often rely on high temperatures, high pressures, and stoichiometric use of polluting oxidants. acs.orgresearchgate.net In contrast, modern catalytic approaches like photocatalysis and electrocatalysis align well with green chemistry principles. unipa.itresearchgate.net

These advanced methods are considered "green" for several reasons:

Mild Reaction Conditions: They can often be performed at or near room temperature and atmospheric pressure, reducing energy consumption. researchgate.net

Use of Clean Reagents/Energy: Photocatalysis uses light as a clean energy source, while electrocatalysis uses electricity. researchgate.netacs.org They can utilize air or water as the ultimate oxidant, avoiding hazardous chemical oxidants. unipa.itresearchgate.net

High Selectivity: Advanced catalyst design allows for high selectivity towards the desired product (DFF), minimizing waste from side reactions. researchgate.netacs.org

To quantify the sustainability of a chemical process, green chemistry metrics are employed. For the synthesis of furanic monomers, key metrics include: rsc.org

Environmental Factor (E-factor): This metric measures the total mass of waste produced per unit mass of product. A lower E-factor signifies a greener process with less waste generation.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

Evaluating the synthesis of DFF and other HMF derivatives using these metrics is crucial for assessing the true environmental footprint of the reported procedures and guiding the development of genuinely sustainable industrial pathways. rsc.org

Table of Mentioned Compounds

Iii. Theoretical and Computational Studies of Furan 2,5 Dicarbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Studies have utilized DFT calculations at the B3LYP/6-311G(d,p) level of theory to investigate various properties of Furan-2,5-dicarbaldehyde. researchgate.netorientjchem.orgresearchgate.net These calculations provide a detailed understanding of the molecule's behavior and characteristics at a quantum level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can predict NMR parameters. The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, has been used to calculate the isotropic chemical shifts for the hydrogen atoms in this compound, with Tetramethylsilane (TMS) as a reference. orientjchem.org These calculations help in assigning and interpreting experimental NMR spectra. orientjchem.org A computational study identified the chemical shifts for the two chemically distinct protons in the molecule. orientjchem.org

Table 1: Computed ¹H Isotropic Chemical Shifts for this compound Calculated at the B3LYP/6-311G(d,p) level with TMS as reference.

| Proton | Isotropic Chemical Shift (ppm) |

| H (aldehyde) | 9.48 |

| H (furan ring) | 7.33 |

| Source: orientjchem.org |

Energetic parameters derived from DFT calculations offer insights into the thermodynamic stability of a molecule. orientjchem.org Lower energy levels are indicative of higher stability. orientjchem.org For this compound, key energetic properties such as electronic energy (E₀) and zero-point vibrational energy (ZPVE) have been computed. orientjchem.org These values are fundamental in understanding the molecule's stability relative to other similar structures. orientjchem.org

Table 2: Calculated Energetic Parameters for this compound Calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Value |

| Electronic Energy (E₀) | -455.57 kcal/mol |

| Zero-Point Vibrational Energy (ZPVE) | 61.29 kcal/mol |

| Source: orientjchem.org |

Aromaticity is a key concept in chemistry that relates to a molecule's stability and electronic structure. orientjchem.org A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). orientjchem.org NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a point above the ring plane (e.g., 1 Å, NICS(1)). orientjchem.orgorientjchem.org More negative NICS values suggest a stronger diatropic ring current and thus a higher degree of aromaticity, which implies greater stability. orientjchem.org In contrast, positive values indicate anti-aromaticity. orientjchem.org For this compound, NICS values have been calculated using the GIAO method, confirming its aromatic character. orientjchem.orgorientjchem.org The NICS value at the ring's center is typically more negative than the value 1 Å above it, suggesting that the aromatic effect is strongest within the plane of the ring. orientjchem.org

Table 3: NICS Values for this compound Calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Value (ppm) |

| NICS(0) | -9.31 |

| NICS(1) | -5.73 |

| Source: orientjchem.org |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and the gap between them are crucial for understanding a molecule's chemical reactivity and kinetic stability. acs.org The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. acs.org A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. acs.org These parameters have been calculated for this compound using DFT. orientjchem.org

Table 4: Frontier Molecular Orbital Energies for this compound Calculated at the B3LYP/6-311G(d,p) level.

| Orbital | Energy (eV) |

| HOMO | -7.56 |

| LUMO | -3.12 |

| HOMO-LUMO Gap (ΔE) | 4.44 |

| Source: orientjchem.org |

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." The chemical hardness for this compound has been determined from its frontier orbital energies. researchgate.netorientjchem.org

Table 5: Chemical Hardness of this compound Calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Value (eV) |

| Chemical Hardness (η) | 2.22 |

| Source: orientjchem.org |

The electronic chemical potential (µ) describes the tendency of electrons to escape from a system. It is also calculated using the HOMO and LUMO energy values. researchgate.netorientjchem.org This parameter is significant for predicting the direction of charge transfer in a chemical reaction. orientjchem.org

Table 6: Chemical Potential of this compound Calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Value (eV) |

| Chemical Potential (µ) | -5.34 |

| Source: orientjchem.org |

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Electrophilicity

Electrophilicity is a crucial quantum chemical descriptor that measures the ability of a molecule to accept electrons, providing insight into its reactivity. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.orgorientjchem.org Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level have been employed to determine the electrophilicity of this compound and related heterocyclic dicarbaldehydes. orientjchem.orgorientjchem.orgresearchgate.net

In a comparative study, this compound was found to have a specific electrophilicity value that positions its reactivity relative to similar compounds. orientjchem.orgorientjchem.org The electrophilicity index (ε) is calculated using the electronic chemical potential (µ) and chemical hardness (η). orientjchem.org A higher electrophilicity value generally indicates a greater capacity to act as an electrophile in chemical reactions. The study demonstrated that substituting the oxygen atom in the furan (B31954) ring with other heteroatoms like sulfur (in Thiophene-2,5-dicarbaldehyde) or nitrogen (in Pyrrole-2,5-dicarbaldehyde) significantly alters the electronic properties, including electrophilicity. orientjchem.org

Table 1: Calculated Electronic Properties of Dicarbaldehyde Derivatives Data sourced from computational studies at the B3LYP/6-311G(d,p) level of theory. orientjchem.orgorientjchem.org

| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (µ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ε) (eV) | Max Electronic Charge Transfer (ΔNmax) |

| This compound | -7.53 | -2.93 | -5.23 | 2.30 | 5.94 | 2.27 |

| Thiophene-2,5-dicarbaldehyde | -7.48 | -3.07 | -5.27 | 2.20 | 6.31 | 2.39 |

| Pyrrole-2,5-dicarbaldehyde | -6.44 | -2.31 | -4.37 | 2.06 | 4.64 | 2.12 |

Electronic Charge Transfer

Electronic charge transfer is fundamental to chemical reactivity and bonding. Computational studies quantify this through parameters like the maximum amount of electronic charge (ΔNmax) that a molecule can accept. orientjchem.orgorientjchem.orgresearchgate.net This parameter is derived from the electronic chemical potential and chemical hardness. orientjchem.org For this compound, the calculated ΔNmax value indicates its capacity to accept electronic charge during a reaction. orientjchem.orgorientjchem.org

A practical manifestation of electronic charge transfer is observed in the single-electron reduction of this compound to its radical anion. rsc.org Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) studies have investigated this process, revealing that the subsequent reactivity, specifically the coupling to form a dimer, is dependent on the nature of the ion pair formed with alkali metals (Li, Na, K, Cs). rsc.org This highlights how the acceptance of a single electron—a fundamental charge transfer event—initiates a specific reaction pathway. rsc.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping potential energy surfaces, identifying intermediates, and calculating activation barriers. researchgate.net For furan derivatives, computational methods like DFT have been used to investigate mechanisms such as ozonolysis and polymerization. researchgate.netnih.gov

One example of a computationally studied mechanism is the dimerization of the this compound radical anion. rsc.org The study of this electron-transfer-induced reaction shows how the formation of an ion pair controls the subsequent chemical path. rsc.org More broadly, the elucidation of degradation mechanisms, such as ozonolysis, relies heavily on computational approaches. researchgate.netresearchgate.net These studies typically involve modeling the 1,3-dipole cycloaddition of ozone to the furan ring's double bond, identifying the primary ozonide intermediate, and charting its subsequent decomposition into Criegee intermediates and carbonyl compounds. researchgate.netresearchgate.net By calculating the Fukui function, researchers can computationally predict the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack, offering precise insights into the initial steps of a reaction. researchgate.net

Degradation Mechanism and Kinetics Studies

The environmental fate and transformation of furan compounds are of significant interest. Theoretical studies on the degradation of furan derivatives, particularly through ozonolysis in aqueous environments, reveal detailed mechanistic pathways and reaction kinetics. researchgate.netnih.gov

Ozonolysis Processes

The ozonolysis of furan rings is a primary degradation pathway. researchgate.netnih.gov Quantum chemical studies have shown that the process is initiated by the 1,3-dipole cycloaddition of an ozone molecule to one of the C=C double bonds in the furan ring. researchgate.netresearchgate.net This cycloaddition is the main reaction path and results in the formation of an unstable five-membered ring intermediate known as a primary ozonide (POZ). researchgate.netresearchgate.netrsc.org The formation of this POZ intermediate is a critical first step that leads to the opening of the aromatic furan ring. researchgate.netnih.gov

Criegee Intermediates Formation and Degradation Pathways

Following its formation, the highly unstable primary ozonide (POZ) rapidly decomposes. researchgate.netrsc.orgbeilstein-journals.org This decomposition cleaves the furan ring and produces a carbonyl compound (an aldehyde) and a highly reactive carbonyl oxide species known as a Criegee intermediate (CI). researchgate.netbeilstein-journals.org

These Criegee intermediates are formed with a significant amount of internal energy and are central to the subsequent degradation chemistry. rsc.org The degradation pathways for these CIs are varied; in the presence of water, oxygen, and ozone, they can react further to produce lower molecular weight aldehydes and carboxylic acids. researchgate.netresearchgate.netnih.gov Criegee intermediates are known to react readily with atmospheric components like water vapor, which can influence aerosol formation. researchgate.net The specific pathways and products depend on the structure of the initial furan compound and the surrounding environmental conditions. researchgate.netnih.gov

Iv. Derivatives and Chemical Transformations of Furan 2,5 Dicarbaldehyde

Conversion to Furan-2,5-dicarboxylic Acid (FDCA)

The conversion of Furan-2,5-dicarbaldehyde to Furan-2,5-dicarboxylic acid (FDCA) is a critical step in the value chain of biomass-derived chemicals. FDCA is recognized as a promising bio-based alternative to terephthalic acid, a key component in the production of polyesters like PET. google.comalfred.edu Various methods have been developed to achieve this oxidation efficiently.

Catalytic oxidation is a widely researched approach for converting DFF to FDCA, often utilizing molecular oxygen or air as the oxidant. researchgate.net These methods are preferred for their potential sustainability and environmental benefits over stoichiometric oxidants. researchgate.net

Supported precious metal catalysts are among the most effective for the oxidation of DFF and its precursor, 5-hydroxymethylfurfural (B1680220) (HMF), to FDCA. researchgate.netmdpi.com Metals such as palladium (Pd), platinum (Pt), gold (Au), and ruthenium (Ru) have demonstrated high activity and selectivity. mdpi.commdpi.com

Gold (Au): Gold-based catalysts are noted for their ability to oxidize aldehyde groups effectively. mdpi.com For instance, Au nanoparticles supported on materials like hydrotalcite or ceria have shown high yields of FDCA under relatively mild conditions. semanticscholar.org An Au/H-Y zeolite catalyst achieved over 99% FDCA yield from HMF at 60°C. semanticscholar.org Bimetallic catalysts, such as Pd-Au alloys, can exhibit enhanced synergistic effects, improving the oxidation activity. mdpi.com

Platinum (Pt): Platinum catalysts, often supported on carbon (Pt/C), are also highly efficient, particularly in the presence of a base. researchgate.net A Pt/C catalyst has been reported to produce FDCA in a high yield of 95% under 1 bar of oxygen. researchgate.net

Ruthenium (Ru): Ruthenium catalysts, supported on various materials including metal oxides and polymers, are effective for HMF and DFF oxidation. mdpi.commdpi.com For example, a RuOx/MnOx-VC catalyst achieved a 99% FDCA yield from HMF at 120°C and 1 MPa of O2. mdpi.com

Palladium (Pd): Palladium catalysts are also widely studied. Bimetallic systems, like Au-Pd supported on activated carbon, have shown that the alloy formation can lead to better catalytic performance than the individual metals. semanticscholar.org

Table 1: Performance of Various Supported Precious Metal Catalysts in the Oxidation of HMF to FDCA

| Catalyst | Support | Oxidant | Temperature (°C) | Time (h) | FDCA Yield (%) | Citation |

|---|---|---|---|---|---|---|

| Au/H-Y | Zeolite | O₂ | 60 | 6 | >99 | semanticscholar.org |

| Pt/C | Carbon | O₂ | RT | - | 95 | researchgate.net |

| RuOx/MnOx-VC | Vanadium Carbide | O₂ | 120 | 4 | 99 | mdpi.com |

| Au-Pd/AC | Activated Carbon | O₂ | 95 | 4 | 99 | semanticscholar.org |

The oxidation of furan (B31954) ring compounds using a metal permanganate (B83412) in an alkaline medium is another method to produce FDCA. scribd.com This process can be performed at temperatures ranging from 1°C to 50°C. google.com Potassium permanganate is a common oxidizing agent used for this transformation. researchgate.netresearchgate.net The reaction can quantitatively yield FDCA, and the process can be optimized by controlling the amount of alkali and the addition rate of the permanganate salt to prevent decomposition of the starting material and over-oxidation of the product. scribd.comgoogle.com For instance, the oxidation of furan-2,5-dimethanol with potassium permanganate resulted in a 56% yield of Furan-2,5-dicarboxylic acid. researchgate.net

Biocatalytic methods using enzymes offer a green and highly specific alternative for the synthesis of FDCA from furan aldehydes. jmb.or.kr These reactions occur under mild conditions of temperature and pressure. nih.gov

Flavin adenine (B156593) dinucleotide (FAD)-dependent oxidases are a class of enzymes capable of catalyzing the oxidation of DFF to FDCA. nih.govtandfonline.com Specifically, 5-hydroxymethylfurfural oxidase (HMFO), a member of the glucose-methanol-choline (GMC) oxidoreductase family, can perform the complete oxidation of HMF through its intermediates, including DFF, to FDCA. tandfonline.comcsic.es This process involves sequential two-electron oxidations, utilizing molecular oxygen and producing hydrogen peroxide. tandfonline.com The reaction mechanism relies on the hydration of the aldehyde groups for the oxidation to proceed. nih.gov Another related enzyme, aryl-alcohol oxidase (AAO), has also been engineered to perform the stepwise oxidation of HMF to FDCA. csic.esnih.gov While wild-type AAO is not efficient at oxidizing the final intermediate, 5-formyl-furancarboxylic acid (FFCA), evolved variants show improved catalytic efficiency. csic.esnih.gov

Table 2: Enzyme-Catalyzed Oxidation for FDCA Production

| Enzyme | Source/Type | Substrate | Conditions | Yield (%) | Citation |

|---|---|---|---|---|---|

| HMF Oxidase | Cupriavidus basilensis | HMF | 25°C, pH 7.0, 24h | >95 | tandfonline.com |

| Galactose Oxidase M3–5 & Aldehyde Oxidase PaoABC | Tandem cascade | HMF | pH 7, RT | 74 (isolated) | d-nb.info |

| Evolved Aryl-Alcohol Oxidase (AAO) | Engineered | HMF | - | 6-fold improvement | nih.gov |

While not a direct transformation of this compound, a notable one-step synthesis of FDCA has been developed starting from Furan-2-carboxylic acid. arkat-usa.orgumich.eduresearchgate.net This method involves the reaction of furan-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C), followed by the introduction of carbon dioxide as an electrophile. arkat-usa.orgumich.edu This regioselective carboxylation provides FDCA in a good yield of 73%. arkat-usa.orgumich.edu The resulting lithium furan-2,5-dicarboxylate (B1257723) is then acidified to precipitate the final product. umich.eduresearchgate.net This process offers a shorter and more effective route to FDCA from C5 compounds that can be derived from hemicellulose. arkat-usa.org

Enzyme-Catalyzed Oxidation

In Situ Oxidation during Fructose (B13574) Conversion

The synthesis of furan derivatives directly from carbohydrates like fructose is a key strategy in biorefining. This often involves a one-pot or two-step process where fructose is first dehydrated to HMF, which is then immediately oxidized in situ to this compound (DFF) and subsequently to 2,5-Furandicarboxylic acid (FDCA). google.comresearchgate.net This approach avoids the complex separation of the unstable HMF intermediate. lu.se

Several catalytic systems have been developed to facilitate this conversion. For instance, a two-step method can be employed where fructose is first dehydrated to HMF using a catalyst like Amberlyst-15 in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org The resulting HMF-containing solution is then subjected to catalytic oxidation without separating the HMF. acs.org In this second step, a catalyst like Pt/C in an alkaline aqueous/DMSO medium can oxidize HMF to FDCA, with DFF and 5-formyl-2-furancarboxylic acid (FFCA) as intermediates. acs.orgnih.gov The conversion of FFCA to FDCA is often the rate-limiting step in this reaction sequence. acs.org

Bifunctional catalysts, which possess both acidic sites for dehydration and oxidative sites for oxidation, have also been explored for the direct one-pot conversion of fructose. google.com Heteropolyacids, for example, can serve as bifunctional catalysts, enabling the synthesis of DFF from carbohydrates in a single step under mild conditions. google.com

Catalytic Systems for In Situ Oxidation of Fructose-Derived HMF

| Starting Material | Catalyst System | Key Conditions | Primary Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Fructose | Step 1: Amberlyst-15 (Dehydration) Step 2: Pt/C (Oxidation) | Step 1: 120°C, 1h, DMSO Step 2: 100°C, 10h, K₂CO₃, H₂O/DMSO | FDCA | 88.4% (overall from fructose) | acs.org |

| Fructose | Fe-Zr-O and Amberlyst-15 | Base-free conditions, [Bmim]Cl solvent | FDCA | 46.4% | mdpi.com |

| Glucose | Step 1: Hydrotalcite (Isomerization) Step 2: Amberlyst-15 (Dehydration) Step 3: Ru/hydrotalcite (Oxidation) | Three-step, one-pot process | DFF | 25% | google.com |

| Fructose | Molybdovanadium phosphoheteropolyacid (bifunctional) | 140-150°C, 2-4h, DMSO, air | DFF | Not specified | google.com |

Formation of Other Value-Added Chemicals

This compound is a precursor to a variety of commercially significant chemicals. Its aldehyde functionalities can be oxidized to carboxylic acids, which can then be further transformed into esters, or reduced to alcohols for conversion into carbonates and epoxy resins.

One of the most important derivatives of this compound is 2,5-Furandicarboxylic acid (FDCA), produced through the complete oxidation of both aldehyde groups. nih.gov FDCA is considered a top bio-based platform chemical and a renewable alternative to petroleum-derived terephthalic acid. mdpi.com The conversion of FDCA into its ester derivatives, such as dimethyl 2,5-furandicarboxylate (FDME) and diethyl 2,5-furandicarboxylate, is a crucial step for its application in polymer synthesis. wikipedia.orgacs.org

The synthesis typically involves the esterification of FDCA with the corresponding alcohol. For example, FDME can be produced from FDCA and methanol. wikipedia.org Enzymatic synthesis is also a viable green alternative; Diisooctyl 2,5-furandicarboxylate (DEF), a potential bio-based plasticizer, has been synthesized using Candida antarctica lipase (B570770) B (CALB). nih.gov These esters are key monomers for producing polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF), a bio-based polymer with properties superior to conventional PET. researchgate.net

Examples of FDCA Ester Derivatives

| Ester Derivative | Abbreviation | Synthesis Route from FDCA | Potential Application | Reference |

|---|---|---|---|---|

| Dimethyl 2,5-furandicarboxylate | FDME | Esterification with methanol | Monomer for polyesters | wikipedia.org |

| Diethyl 2,5-furandicarboxylate | - | Esterification with ethanol | Monomer for polyesters | wikipedia.org |

| Diisooctyl 2,5-furandicarboxylate | DEF | Enzymatic esterification with isooctanol | Bio-based plasticizer | nih.gov |

| Di-n-butyl furan-2,5-dicarboxylate | 2,5-DBF | Esterification with n-butanol | Bio-based plasticizer | nih.gov |

Alkyl carbonate derivatives of furan compounds are valuable monomers for producing bio-based polycarbonates and polyurethanes. researchgate.netunive.it The synthesis of these derivatives from this compound first requires its reduction to 2,5-Bis(hydroxymethyl)furan (BHMF). rsc.org BHMF can then react with dialkyl carbonates (DACs), such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), in the presence of a base like potassium carbonate to yield bis(alkyl carbonate) furanics. unive.it

This method provides high yields under mild conditions. unive.it For example, 2,5-bis[(methoxycarbonyl)oxymethyl]furan and 2,5-bis[(ethoxycarbonyl)oxymethyl]furan have been synthesized in high yields from BHMF using DMC and DEC, respectively. unive.it These stable compounds serve as promising intermediates for advanced biomaterials. researchgate.net

Epoxy resins are a critical class of thermosetting polymers used in coatings, adhesives, and composites. unina.it Furan-based epoxy resins offer a sustainable alternative to conventional petroleum-based versions. The pathway from this compound to an epoxy-functionalized furan involves its oxidation to FDCA. researchgate.net

FDCA can be converted into a bio-based epoxy monomer, diglycidyl ester of 2,5-furandicarboxylic acid (DGF). researchgate.net The synthesis of DGF from FDCA is a two-step process: first, FDCA is reacted with allyl bromide to form bis(prop-2-enyl)furan-2,5-dicarboxylate (FDCE), which is then epoxidized to yield DGF. rsc.org When cured, DGF-based resins have been shown to exhibit high glass transition temperatures and mechanical properties comparable to their petroleum-based counterparts, making FDCA a promising substitute for terephthalic acid in the synthesis of high-performance epoxy resins. researchgate.net

Reaction with Bis(hydroxymethyl)furan (BHMF)

This compound can directly participate in polymerization reactions. One notable example is its reaction with 2,5-Bis(hydroxymethyl)furan (BHMF) to form furan-based polyesters. nih.gov This polymerization occurs under oxidative conditions, often using an N-heterocyclic carbene (NHC) as an organocatalyst. nih.gov

In a reported synthesis, this compound (referred to as 2,5-diformylfuran) was reacted with BHMF using a triazolium salt and DBU as catalysts in THF as a solvent. nih.gov This reaction yields poly(2,5-furandimethylene 2,5-furandicarboxylate). However, the resulting polymer was found to have only poor to medium thermal stability. nih.gov This direct polymerization route highlights the utility of this compound as a building block for creating fully furan-based polymers.

V. Polymerization and Material Science Applications of Furan 2,5 Dicarbaldehyde

Monomer for Bio-based Polymers

Furan-2,5-dicarbaldehyde serves as a precursor to 2,5-furandicarboxylic acid (FDCA), a renewable aromatic monomer identified by the US Department of Energy as a high-priority chemical for building a "green" chemistry industry. wikipedia.org FDCA is considered a sustainable substitute for petroleum-derived terephthalic acid (TPA), a major component in conventional polyesters like PET. nih.govncsu.edu The structural similarity between FDCA and TPA allows for the production of furan-based polymers with properties comparable or even superior to their fossil-based counterparts. rug.nl This has spurred extensive research into creating a variety of bio-based polyesters, polyamides, and other polymers from FDCA. manchester.ac.ukresearchgate.netrsc.org

Polyesters derived from 2,5-furandicarboxylic acid (FDCA) are at the forefront of the development of renewable plastics. manchester.ac.ukresearchgate.net These polymers are typically synthesized through a two-stage melt polycondensation process, involving an initial esterification or transesterification followed by polycondensation to achieve high molecular weights. nih.govacs.org The resulting furan-based polyesters, or furanoates, exhibit promising thermal, mechanical, and barrier properties, making them suitable for applications in packaging, textiles, and engineering plastics. nih.govrsc.org

Poly(ethylene 2,5-furandicarboxylate), commonly known as PEF, is the most prominent polyester (B1180765) derived from FDCA and is considered the bio-based analogue to petroleum-based poly(ethylene terephthalate) (PET). ncsu.eduwikipedia.org PEF is produced through the polycondensation of FDCA (or its dimethyl ester derivative) with ethylene (B1197577) glycol. wikipedia.orgresearchgate.netchalmersindustriteknik.se Research and development have demonstrated that PEF exhibits superior properties compared to PET, most notably a significantly higher gas barrier against oxygen, carbon dioxide, and water vapor. wikipedia.org This makes PEF a highly attractive alternative for packaging applications, especially for bottles and films. wikipedia.orgresearchgate.net Life-cycle assessments have also indicated that producing PEF from bio-based FDCA can lead to substantial reductions in greenhouse gas emissions compared to the production of fossil-based PET. wikipedia.org

Table 1: Thermal and Mechanical Properties of Poly(ethylene furanoate) (PEF)

| Property | Value | Source(s) |

| Glass Transition Temperature (Tg) | ~85-90 °C | nih.gov |

| Melting Temperature (Tm) | ~210-220 °C | nih.gov |

| Tensile Modulus | 2450 MPa | nih.gov |

| Tensile Strength | 35-84 MPa | nih.govresearchgate.net |

| Decomposition Temperature (Tdmax) | >350 °C | nih.gov |

Poly(butylene 2,5-furandicarboxylate) (PBF) is the furanic counterpart to poly(butylene terephthalate) (PBT), synthesized from FDCA and 1,4-butanediol. ncsu.eduresearchgate.netnih.gov PBF is recognized as a promising bio-based engineering thermoplastic. nih.gov Studies have shown that PBF possesses thermal and mechanical properties remarkably similar to those of PBT. acs.orgresearchgate.net The polymer displays a brittle-to-ductile transition with increasing molecular weight, and high molecular weight PBF exhibits a high Young's modulus and significant elongation at break. acs.orgresearchgate.net The crystal structure of PBF has also been found to be very similar to the α- and β-forms of PBT. acs.org

Table 2: Properties of Poly(butylene 2,5-furandicarboxylate) (PBF)

| Property | Value | Source(s) |

| Glass Transition Temperature (Tg) | 31-46 °C | researchgate.net |

| Melting Temperature (Tm) | ~170 °C | nih.govresearchgate.net |

| Young's Modulus | >900 MPa | acs.orgresearchgate.net |

| Elongation at Break | >1000% (at Mw > 38k) | acs.orgresearchgate.net |

| Decomposition Temperature | ~428 °C | ncsu.edu |

Poly(propylene 2,5-furandicarboxylate) (PPF) is another important bio-based polyester synthesized via the polycondensation of FDCA with 1,3-propanediol. ncsu.eduresearchgate.net PPF has garnered attention for its potential in packaging applications due to its excellent gas barrier properties, which can be enhanced through controlled crystallization. rsc.orgresearchgate.net The incorporation of the rigid furan (B31954) ring into the polymer backbone results in good mechanical performance and thermal stability. acs.orgresearchgate.net Research has shown that PPF can exist in different crystalline forms (α and β phases), which influences its properties. mdpi.com

Table 3: Properties of Poly(propylene 2,5-furandicarboxylate) (PPF)

| Property | Value | Source(s) |

| Glass Transition Temperature (Tg) | ~75-80 °C | acs.org |

| Melting Temperature (Tm) | ~175 °C (α-form), ~164 °C (β-form) | acs.orgmdpi.com |

| Tensile Modulus | 1500 MPa | nih.gov |

| Tensile Strength | 68-90 MPa | nih.govresearchgate.net |

| Decomposition Temperature | ~390 °C | nih.gov |

Poly(hexylene 2,5-furandicarboxylate) (PHF) is a fully bio-based polyester synthesized from FDCA and 1,6-hexanediol, which can also be derived from biomass. researchgate.netmdpi.com The longer flexible aliphatic segment from the hexanediol (B3050542) gives PHF different properties compared to furanoates with shorter diols. acs.orgnih.gov PHF is a semi-crystalline polymer with a lower melting point, which could make it suitable for applications such as low-melting heat-bondable fibers or as a component in specialty engineering materials. acs.orgmdpi.com

Table 4: Thermal Properties of Poly(hexylene 2,5-furandicarboxylate) (PHF)

| Property | Value | Source(s) |

| Glass Transition Temperature (Tg) | ~15 °C | acs.org |

| Melting Temperature (Tm) | ~140-145 °C | acs.org |

| Decomposition Temperature (Tdmax) | ~420 °C | acs.org |

Copolymerization is a versatile strategy employed to modify and enhance the properties of FDCA-based polyesters, tailoring them for specific applications. mdpi.com By introducing a second diol or diacid into the polymer chain, it is possible to tune characteristics such as glass transition temperature, crystallization behavior, mechanical flexibility, and degradation rates. nih.govncsu.edumdpi.com

Common approaches include:

Incorporating different diols: Monomers like isosorbide, a rigid sugar-based diol, can be used to increase the glass transition temperature and modify degradation behavior. nih.gov

Using other diacids: Aliphatic diacids such as succinic acid can be incorporated to improve flexibility and biodegradability. ncsu.edu Aromatic diacids like terephthalic acid or 2,6-naphthalene dicarboxylic acid can be used to enhance thermal stability and barrier properties. mdpi.comrsc.org

Creating block copolymers: FDCA-based polyesters can serve as the hard segment in block copolymers, with soft segments made from polymers like poly(ethylene glycol) (PEG) or poly(tetramethylene glycol) (PTMG), to create thermoplastic elastomers. mdpi.com

These copolyesters expand the application range of furan-based polymers, allowing for the development of materials with a wide spectrum of properties, from rigid and stable to flexible and biodegradable. mdpi.com

Furan-based Polyamides

Furan-based polyamides are promising sustainable alternatives to petroleum-based semi-aromatic polyamides, such as polyphthalamides, offering high-performance characteristics for various industries. rug.nlrug.nl While the direct polymerization of this compound into polyamides is not the common route, DFF is a crucial precursor. It can be oxidized to form 2,5-furandicarboxylic acid (FDCA), a key monomer for furanic polyamides. researchgate.net For instance, a series of furan-based polyamides (PAXFs) have been successfully synthesized using 2,5-furandiformyl chloride (a derivative of FDCA) and various aliphatic diamines through interfacial polymerization, yielding polymers with high molecular weights. plaschina.com.cn

Poly(octamethylene furanamide), or PA8F, is a specific type of furan-based polyamide that has been synthesized and studied as a bio-based analogue to poly(octamethylene terephthalamide) (PA8T). rug.nlrug.nl

The enzymatic polymerization of PA8F has been successfully achieved using derivatives of 2,5-furandicarboxylic acid (FDCA), for which this compound is a feedstock. rug.nlresearchgate.net This green chemistry approach offers a sustainable alternative to conventional polymerization methods. researchgate.net

In a notable study, PA8F was produced via enzymatic polymerization of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA) and 1,8-octanediamine (1,8-ODA) catalyzed by Novozym 435 (N435), an immobilized lipase (B570770) B from Candida antarctica. rug.nlresearchgate.net The polymerization has been demonstrated through two different methods: a one-stage method in toluene (B28343) and a temperature-varied two-stage method in diphenyl ether. rug.nlrug.nl

The one-stage enzymatic polymerization conducted in toluene showed that the molecular weight of the resulting PA8F increased significantly with a higher concentration of the N435 enzyme, with an optimal reaction temperature identified at 90°C. rug.nlnih.gov The two-stage method, performed in diphenyl ether at varying temperatures, was found to yield PA8F with even higher molecular weights compared to the one-stage process. rug.nlrug.nl These enzymatic methods have successfully produced PA8F with high weight-average molecular weights (Mw) reaching up to 54,000 g/mol . rug.nlrug.nlnih.gov

Analysis of the resulting PA8F revealed thermal properties and crystal structures comparable to its petroleum-based counterpart, PA8T, indicating its potential as a high-performance, bio-based alternative. rug.nlnih.gov

Table 1: Research Findings on Enzymatic Polymerization of PA8F

| Parameter | Method | Catalyst | Monomers | Max. Weight-Average Molecular Weight (Mw) | Optimal Temperature | Source |

|---|---|---|---|---|---|---|

| Polymerization of PA8F | One-stage | Novozym 435 (N435) | Dimethyl furan-2,5-dicarboxylate (DMFDCA), 1,8-octanediamine (1,8-ODA) | Up to 54,000 g/mol | 90°C | rug.nlrug.nlresearchgate.netnih.gov |

Poly(octamethylene furanamide) (PA8F)

Furan-based Polycarbonates

Furan-based polycarbonates represent a class of sustainable polymers. The synthesis of these materials relies on furan-based diols, for which this compound is a key starting material. The dialdehyde (B1249045) is chemically or enzymatically reduced to produce 2,5-bis(hydroxymethyl)furan (BHMF), a stable diol monomer. nih.gov BHMF serves as a versatile building block for various polymers, including polycarbonates, addressing the thermal instability issues sometimes associated with furanic compounds during polymer production. nih.gov Recently, fully renewable polycarbonates have been reported starting from cellulose-based platform molecules, including furan derivatives. rsc.org

Furan-based Polyurethanes

This compound is a valuable substrate for the synthesis of polyurethanes. researchgate.net The production of furan-based polyurethanes often involves the use of polyols or diols derived from furan structures. This compound can be readily reduced to 2,5-bis(hydroxymethyl)furan (BHMF), which then acts as the diol monomer in polymerization reactions. nih.gov For instance, research has been conducted on creating environmental furan-based polyurethanes by first synthesizing a polyol from 2,5-furandicarboxylic acid (FDCA) and various diols, and then polymerizing this polyol with different isocyanates. morressier.com Additionally, a novel bio-based bis(cyclic carbonate) derived from FDCA has been synthesized and used to create non-isocyanate polyurethanes (NIPUs) through polyaddition reactions with a series of diamines, demonstrating a pathway to fully amorphous polyurethanes with good thermal stability. rsc.org

Furan-based Polyacrylates

Furan-based monomers, derived from precursors like this compound, are valuable starting materials for producing polyacrylates. rsc.org The synthesis route typically involves converting DFF into furan-based diols. These diols are then reacted to form photocurable di(meth)acrylates. researchgate.net These resulting furanic di(meth)acrylate monomers can be incorporated into polymer chains, leading to the formation of furan-based polyacrylates.

Reactive Diluents for UV-curable Coatings

Reactive diluents are crucial components in UV-curable coating formulations, as they help to reduce viscosity and become part of the final cured film through polymerization. researchgate.netnih.gov Bio-based reactive diluents are being developed from renewable resources to offer sustainable alternatives to petroleum-based options. specialchem.com

This compound serves as a precursor for furan-based diols, which can be converted into furanic di(meth)acrylates. researchgate.netgoogle.com A series of these photocurable di(meth)acrylates have been synthesized from both asymmetric and symmetric furan-based diols. researchgate.net These furan-based monomers have been evaluated for their use as reactive diluents in UV-curable coating formulations. researchgate.netgoogle.com When incorporated into a coating formulation, these furan-based reactive diluents have been shown to effectively reduce the viscosity of the resin. google.com Upon UV curing, the resulting coatings exhibit specific viscoelastic, thermal, and mechanical properties, demonstrating the potential of this compound derivatives in the field of advanced, sustainable coatings. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DFF |

| 5-hydroxymethylfurfural (B1680220) | HMF |

| 2,5-furandicarboxylic acid | FDCA |

| 2,5-bis(hydroxymethyl)furan | BHMF |

| Poly(octamethylene furanamide) | PA8F |

| Poly(octamethylene terephthalamide) | PA8T |

| Dimethyl furan-2,5-dicarboxylate | DMFDCA |

| 1,8-octanediamine | 1,8-ODA |

| Novozym 435 | N435 |

| Toluene | - |

| Diphenyl ether | - |

| 2,5-furandiformyl chloride | - |

Application in Resins

The dialdehyde functionality of this compound makes it a prime candidate for the synthesis of various thermosetting resins. Its derivatives, particularly the oxidized form, furan-2,5-dicarboxylic acid (FDCA), are also extensively used to create novel bio-based resins, replacing conventional petroleum-derived monomers. researchgate.netacs.org

A novel, crystalline polymer resin can be synthesized through the condensation of this compound, also known as 2,5-diformylfuran (DFF), with urea (B33335). cnrs.fr This reaction is efficiently carried out by melting a solid mixture of the two monomers at 110 °C, yielding the resin in 90% yield without the need for a catalyst. cnrs.fr Spectroscopic analysis and elemental analysis confirm that the structural unit of this material consists of one DFF molecule condensed with two urea molecules, forming a crosslinked structure. cnrs.fr

Thermal analysis of the resulting furan-urea resin reveals distinct thermal decomposition stages. cnrs.fr An initial weight loss of approximately 11% between 50-100 °C is attributed to the release of crystallized water. cnrs.fr

| Property | Observation | Reference |

|---|---|---|

| Synthesis Method | Condensation of 2,5-diformylfuran and urea by melting a solid mixture | cnrs.fr |

| Yield | 90% | cnrs.fr |

| Initial Weight Loss (50-100 °C) | ~11% (due to crystallized water) | cnrs.fr |

| DTA Curve | Two well-defined endothermic peaks | cnrs.fr |

Furan-2,5-dicarboxylic acid dimethyl ester (FDME), a derivative of this compound's oxidized form (FDCA), is being explored as a sustainable substitute for phthalic anhydride (B1165640) in the production of alkyd resins. acs.orgfigshare.comresearchgate.net These novel renewable alkyd resins are prepared from vegetable triglycerides, glycerol, and FDME. acs.orgresearchgate.net The lower melting point and polarity of FDME compared to FDCA facilitate a homogeneous mixture with nonpolar fatty acid esters at high temperatures. acs.org

Studies have shown that increasing the concentration of FDME in the formulation leads to resins with higher molecular weight and increased viscosity. acs.orgfigshare.comresearchgate.netresearchgate.net Resins with a sufficiently high molecular weight can be successfully cross-linked to form a solid film when coated onto a surface. acs.orgresearchgate.net Differential scanning calorimetry (DSC) measurements of these coatings show glass-transition temperatures around 0 °C. acs.orgresearchgate.netresearchgate.net This research represents the first scientific investigation into using FDME as a replacement for phthalic anhydride in alkyd resin synthesis. acs.orgresearchgate.net

| FDME Content | Effect on Molecular Weight | Effect on Viscosity | Coating Glass-Transition Temp. (Tg) | Reference |

|---|---|---|---|---|

| Increasing | Increases | Increases | ~0 °C | acs.orgresearchgate.net |

Partially bio-based dimethacrylate resins have been developed using furan-2,5-dicarboxylic acid (FDCA) as a sustainable alternative to bisphenol A. researchgate.net The synthesis involves using diglycidyl esters of the furan-based acid as intermediates, which are then reacted with methacrylic acid. researchgate.net This process yields furan-based dimethacrylates with varying properties depending on the specific furan derivative used. researchgate.net

For instance, a dimethacrylate based on a single furan ring exhibits a lower viscosity compared to those derived from a bifuran structure. researchgate.net By diluting these furan-based resins with a bio-based reactive diluent like methacrylated eugenol, they can be cured into thermosets. researchgate.net These resulting materials demonstrate high glass transition temperatures and good thermal stability. researchgate.net

| Property | Furan Dimethacrylate | Bifuran Dimethacrylates | Reference |

|---|---|---|---|

| Viscosity (at 25 °C) | ~40 Pa·s | ~110–120 Pa·s | researchgate.net |

| Cured Thermoset Tg (with 40 wt% diluent) | 177–209 °C | researchgate.net | |

| Cured Thermoset 5% Mass-Loss Temp. (under N₂) | 359–375 °C | researchgate.net |

Metal-Organic Frameworks (MOFs) Synthesis

The deprotonated form of FDCA, 2,5-furandicarboxylate (FDC), has emerged as an attractive bio-based organic ligand for the synthesis of metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters connected by organic linkers. FDC serves as a sustainable alternative to the commonly used petroleum-derived linkers like terephthalate (B1205515) and isophthalate. nih.gov

Researchers have successfully synthesized a variety of new MOFs using FDC with different transition metal ions, including iron, cobalt, nickel, manganese, and zinc. nih.govrsc.org For example, the first crystalline MOFs containing FDC and solely iron as the high-valent transition-metal cation have been reported. nih.gov The combination of FDC with different metals and co-ligands can lead to interesting structural diversities, such as two-fold interpenetrated 3D frameworks and zig-zag chains. rsc.org The use of biomass-derived linkers like FDC is a significant step toward the sustainable production of these advanced materials for applications in gas storage and separation. nih.govgoogle.com

Engineering New Materials with Enhanced Properties

The incorporation of the furan ring from this compound and its derivatives into polymer backbones is a key strategy for engineering new materials with enhanced thermal and mechanical characteristics. The rigid and aromatic nature of the furan structure imparts stiffness and stability to the resulting polymers. researchgate.netmdpi.com

Polyesters and copolyamides based on furan-2,5-dicarboxylic acid exhibit impressive thermal and mechanical properties, often comparable or superior to their petroleum-based counterparts like those made from terephthalic acid. mdpi.comacs.org For example, poly(1,3-propylene 2,5-furan dicarboxylate) (PPF) is noted for its high modulus and high glass transition temperature. mdpi.com

The introduction of amide groups alongside the furan ester units can further enhance material properties. In a study on poly(propylene 2,5-furandicarboxylate)-co-poly(propylene furanamide) (PTF-co-PPAF) copolymers, it was found that increasing the amide content led to a higher glass transition temperature (Tg) and a significantly improved Young's modulus. researchgate.net This improvement is attributed to the strong intermolecular hydrogen bonding of the amide groups and the inherent stiffness of the furan ring. researchgate.net While the tensile strength of the copolymers was lower than the neat polyester, the stiffness was substantially increased. researchgate.net These furan-based polymers generally exhibit high thermal stability, making them suitable for a wide range of applications. researchgate.netacs.org

| Sample | Glass Transition Temp. (Tg) from DMTA [°C] | Young's Modulus (E) [MPa] | Stress at Break (σb) [MPa] | Reference |

|---|---|---|---|---|

| PTF (Neat Polyester) | 68 | 1580 ± 20 | 47.5 ± 0.9 | researchgate.net |

| PTF-co-PPAF 1/0.06 | 70 | 1720 ± 30 | 45.0 ± 0.6 | researchgate.net |

| PTF-co-PPAF 1/0.16 | 73 | 1910 ± 20 | 43.1 ± 0.5 | researchgate.net |

| PTF-co-PPAF 1/0.25 | 75 | 2080 ± 30 | 42.5 ± 0.7 | researchgate.net |

| PTF-co-PPAF 1/0.50 | 81 | 2240 ± 40 | 38.9 ± 0.8 | researchgate.net |

Gas Barrier Properties

Polymers derived from furan-based monomers, such as those synthesized using derivatives of this compound like 2,5-furandicarboxylic acid (FDCA), exhibit exceptional gas barrier properties. nih.govresearchgate.net These properties are significantly superior to those of conventional petroleum-based polyesters like poly(ethylene terephthalate) (PET). nih.govmdpi.com The excellent barrier performance is attributed to the inherent rigidity and polarity of the furan ring, which hinders the rotation of the polymer chains and reduces the free volume within the material, thereby limiting the diffusion of gas molecules. researchgate.netmdpi.com

The structure of the diol used in the polymerization of furan-based polyesters also influences the gas barrier performance. For instance, poly(ethylene 2,5-furandicarboxylate) (PEF) and poly(propylene 2,5-furandicarboxylate) (PPF) show very low gas permeability. researchgate.net However, increasing the number of methylene (B1212753) groups in the diol, as in poly(butylene 2,5-furandicarboxylate) (PBF), can lead to a significant increase in oxygen permeability while having minimal effect on carbon dioxide permeability. researchgate.net

Amorphous films of these furanic polyesters demonstrate outstanding gas barrier properties in both dry and humid conditions. rsc.org The introduction of more flexible units, such as cyclohexane (B81311) moieties, into the polymer backbone can further enhance the barrier properties. This is due to the formation of ordered domains that act as a barrier to gas permeation. nih.gov

Table 1: Comparison of Gas Permeability in Furan-Based Polyesters and PET

Polymer Oxygen Permeability Reduction vs. PET Carbon Dioxide Permeability Reduction vs. PET Water Permeability Reduction vs. PET Amorphous PEF 11x lower 19x lower 2.1x lower

Crystallization Behavior

The crystallization behavior of polymers derived from this compound is a critical factor influencing their mechanical and thermal properties. The structure of the diol component in furan-based polyesters plays a significant role in their crystallinity, glass transition temperature (Tg), and melting temperature (Tm). ncsu.edu For example, poly(hexamethylene 2,5-furandicarboxylate) (PHF) has been reported with a Tg of 7 °C and a Tm of 145 °C. ncsu.eduPoly(butylene 2,5-furandicarboxylate) (PBF) exhibits a melting point of around 172 °C. ncsu.eduThe incorporation of different co-monomers can significantly alter the thermal performance and crystallinity of these polymers. For instance, modifying PBF with 1,4-cyclohexanedimethanol (B133615) (CHDM) can increase the Tg from 45.7 °C to 74.4 °C and the Tm from 140.1 °C to 251.9 °C as the molar percentage of the CHDM unit increases. ncsu.edu The crystallization process of some furan-based polyesters can be complex, exhibiting multiple melting behaviors due to partial melting, recrystallization, and final melting. ncsu.eduIn some cases, different crystalline phases can form depending on the crystallization temperature. mdpi.comThe rate of crystallization is also an important characteristic, with some furan-based polyesters like poly(decylene-2,5-furanoate) (PDeF) being identified as fast-crystallizing materials. rsc.org

Table 2: Thermal Properties of Various Furan-Based PolyestersVi. Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems

The synthesis of Furan-2,5-dicarbaldehyde, primarily through the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), is a focal point of current research. The development of efficient and sustainable catalytic systems is paramount for the economic viability of FDC production.

Key Research Findings:

Heterogeneous Catalysts: Significant research is being conducted on heterogeneous catalysts, such as those based on ruthenium (Ru) or gold (Au) nanoparticles, for the oxidation of HMF in aqueous or solvent-free conditions using oxygen as a green oxidant. For instance, a Ru/Al2O3 catalyst in toluene (B28343) has been identified as an effective combination for the continuous-flow synthesis of FDC. rsc.org

Electrocatalysis: Electrocatalytic oxidation is emerging as a scalable and energy-efficient technology. researchgate.net Studies have shown the successful synthesis of FDC from HMF using a PtRu catalyst, achieving high selectivity. researchgate.net Another approach involves the electrocatalytic oxidation of 2,5-bis-dihydroxymethylfuran on a platinum electrode modified with lead adatoms, resulting in a high yield of FDC. researchgate.net

Homogeneous and Heterogeneous Catalysis from Carbohydrates: Direct conversion of carbohydrates like fructose (B13574), glucose, and sucrose (B13894) to FDC is being explored to bypass the costly HMF isolation step. mdpi.com Catalytic systems involving Br⁻, disulfide, and dimethylsulfoxide (DMSO) have shown promise in promoting this direct synthesis under mild conditions. mdpi.com

| Catalyst System | Precursor | Yield/Selectivity | Reference |

| Ru/Al2O3 | 5-Hydroxymethylfurfural (HMF) | 84.2% Yield | rsc.org |

| PtRu | 5-Hydroxymethylfurfural (HMF) | 89% Selectivity | researchgate.net |

| Platinum electrode with lead adatoms | 2,5-bis-dihydroxymethylfuran | 80% Yield | researchgate.net |

| Br⁻, disulfide, DMSO | Fructose, Glucose, Sucrose, etc. | Modest-to-good yields | mdpi.com |

Process Optimization for Industrial Scale Production

Scaling up the production of this compound from laboratory to industrial levels presents several challenges that researchers are actively addressing.

Key Research Findings:

Continuous Flow Reactors: Continuous-flow synthesis in packed-bed reactors offers advantages in terms of production capacity and scalability. rsc.org Optimization of reaction parameters such as temperature, oxygen flow rate, and catalyst quantity is crucial for maximizing yield and efficiency. rsc.org A study using a Ru/Al2O3 catalyst in a continuous flow reactor achieved an optimized FDC yield of 86.68%. rsc.org

Techno-Economic Analysis (TEA): TEA studies are essential for evaluating the economic feasibility of different production routes. An analysis of the electrochemical production of 2,5-furandicarboxylic acid (FDCA), a derivative of FDC, highlighted that the high cost of HMF, and the use of large quantities of acids and bases are significant economic hurdles. researchgate.net

| Optimization Strategy | Key Finding | Reference |

| Continuous Flow Synthesis | Achieved 86.68% FDC yield with optimized parameters. | rsc.org |

| Techno-Economic Analysis | High HMF cost is a major barrier to economic feasibility. | researchgate.net |

| Process Integration | Solvent recovery can reduce fresh solvent usage by over 96%. | cetjournal.it |

Exploration of New Monomers and Polymer Architectures

The bifunctional nature of this compound makes it a versatile building block for creating novel monomers and polymers with unique properties. rsc.org

Key Research Findings:

Furan-based Polymers: FDC is a precursor to a variety of furan-based polymers, including polyesters, polyamides, and polyurethanes. researchgate.net These bio-based polymers are being investigated as sustainable alternatives to their petroleum-based counterparts.

Derivatives for Polymerization: FDC can be converted into other valuable monomers. For example, its oxidation product, 2,5-furandicarboxylic acid (FDCA), is a key monomer for producing poly(ethylene furanoate) (PEF), a bio-based alternative to PET. mdpi.commdpi.com Its reduction product, 2,5-bis(hydroxymethyl)furan (BHMF), is another important monomer for synthesizing new polyesters and self-healing polymers. mdpi.com

Novel Polymer Structures: The rigid furan (B31954) ring in FDC-derived polymers enhances their thermomechanical properties. mdpi.com Researchers are exploring how to tailor the polymer architecture by copolymerizing FDC-derived monomers with other diols or diacids to achieve specific properties for various applications. mdpi.com For instance, polyesters derived from FDCA and various diols (C3 to C12) exhibit a wide range of glass transition temperatures (21.8–89.9 °C) and tensile moduli (340 to 2070 MPa). mdpi.com

Integration within Biorefinery Concepts

The production of this compound is ideally suited for integration into a biorefinery framework, where biomass is converted into a spectrum of value-added products.

Key Research Findings:

Platform Chemical: FDC is considered a key platform chemical derived from 5-hydroxymethylfurfural (HMF), which itself is a product of lignocellulosic biomass conversion. researchgate.nettandfonline.com

Valorization of Biomass Streams: Biorefineries aim to utilize all components of biomass. Hemicellulose fractions, for example, can be a source of pentose (B10789219) sugars, which can be converted to furan-2-carboxylic acid and subsequently to FDCA, a derivative of FDC. arkat-usa.org

Circular Economy: Integrating FDC production into a biorefinery promotes a circular economy by converting agricultural and food waste into valuable chemicals and materials. mdpi.com This approach reduces reliance on fossil fuels and minimizes waste. The U.S. Department of Energy has identified 2,5-furandicarboxylic acid (FDCA) as one of the top value-added chemicals from biomass. cetjournal.it

Environmental and Sustainability Assessments

Assessing the environmental impact and sustainability of this compound production is crucial for its long-term viability as a green chemical.

Key Research Findings:

Life Cycle Assessment (LCA): LCA is a critical tool for evaluating the environmental footprint of FDC and its derivatives from cradle to gate. rsc.orgresearchgate.net Studies on the production of FDCA from lignocellulosic biomass have been conducted to understand its environmental performance. researchgate.net One LCA showed that producing PEF (a polymer from an FDC derivative) could reduce non-renewable energy use and greenhouse gas emissions by about 50% compared to PET. mdpi.com

Green Metrics: The sustainability of synthetic routes is evaluated using green metrics like the E-factor (environmental factor) and Process Mass Intensity (PMI). rsc.org Some current synthetic methods for FDC have high E-factors, indicating significant waste generation and the need for more sustainable catalytic processes. rsc.org

Biodegradability and Recyclability: A key advantage of furan-based polymers is their potential for biodegradability and recyclability, contributing to a more sustainable plastics economy. technochemical.comcetjournal.it

| Assessment Method | Focus | Key Finding | Reference |

| Life Cycle Assessment (LCA) | Environmental footprint of PEF production | ~50% reduction in non-renewable energy and GHG emissions compared to PET. | mdpi.com |

| Green Metrics (E-factor, PMI) | Sustainability of synthesis routes | Some current methods generate significant waste, highlighting the need for greener alternatives. | rsc.org |

| Material Properties | End-of-life options | Furan-based polymers offer potential for biodegradability and recyclability. | technochemical.comcetjournal.it |

常见问题

Basic Research Questions

Q. What are the common synthesis routes for Furan-2,5-dicarbaldehyde (DFF), and how do reaction conditions influence yield?